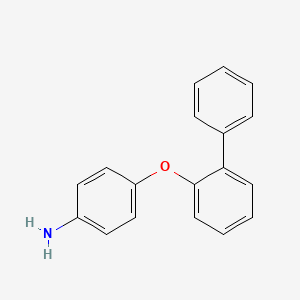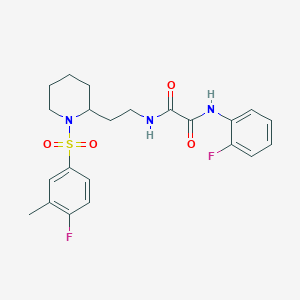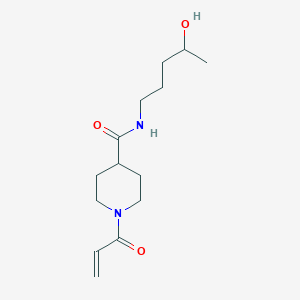![molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0](/img/structure/B2990732.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazole ring, a thioether group, and a morpholino group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like S-alkylation . The synthesis of 1,2,4-triazole-containing scaffolds, which are present in this compound, has been extensively studied .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazo[2,1-c][1,2,4]triazole ring might undergo reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar morpholino group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Bioactivity and Medicinal Potential
1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core, have been investigated for various biological activities:
- Anticancer Properties : Some 1,2,4-triazole derivatives exhibit anticancer effects .
- Enzyme Inhibition : Certain 1,2,4-triazoles demonstrate enzyme inhibition capacity .
- Antioxidant Activity : The sulphanyl-substituted 1,2,4-triazoles possess antioxidant properties .
- Antimicrobial Effects : These compounds exhibit antimicrobial activity .
- Anti-inflammatory Potential : 1,2,4-triazoles may have anti-inflammatory properties .
- Antituberculous Activity : Some derivatives show promise against tuberculosis .
Synthesis Methods
Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles:
- Reaction of isothiocyanates with hydrazides .
- Reaction of 1,3,4-oxadiazoles with hydrazine .
- Thermal cyclization of acylated thiosemicarbazides .
- Reaction between carboxylic acids and hydrazinecarbothiohydrazides .
Recent Advances
Recent research has focused on efficient strategies for constructing 1,2,4-triazol-3-ones, such as copper-promoted [3 + 2] annulation reactions of amidine hydrochlorides and isocyanates . Additionally, regioselective N1-substituted 3-amino-1,2,4-triazoles have been synthesized, leading to diverse products . Copper-catalyzed cross-couplings have shown promise in the synthesis of 1,2,3-/1,2,4-triazoles .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .
Propriétés
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIQBFDMVDWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)


![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)


![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

